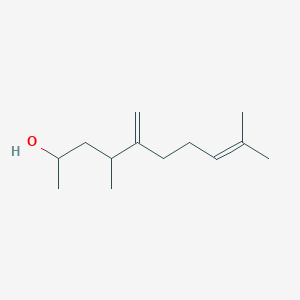

4,9-Dimethyl-5-methylidenedec-8-EN-2-OL

Description

Properties

CAS No. |

61685-55-0 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

4,9-dimethyl-5-methylidenedec-8-en-2-ol |

InChI |

InChI=1S/C13H24O/c1-10(2)7-6-8-11(3)12(4)9-13(5)14/h7,12-14H,3,6,8-9H2,1-2,4-5H3 |

InChI Key |

YUNRGPFZDUTJTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)O)C(=C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Pioneering Work by Baker et al. (1976)

The foundational synthesis of 4,9-dimethyl-5-methylidenedec-8-en-2-ol was reported in the Journal of the Chemical Society, Perkin Transactions 1 through a multi-step sequence involving:

- Aldol Condensation : Formation of the carbon skeleton via base-catalyzed coupling of methyl vinyl ketone with a pre-formed aldehyde precursor.

- Selective Alkylation : Introduction of methyl groups at positions 4 and 9 using dimethyl sulfate under phase-transfer conditions.

- Ketone Reduction : Conversion of the intermediate ketone to the secondary alcohol using sodium borohydride in methanol.

- Methylidene Formation : Acid-catalyzed dehydration (H₂SO₄, 60°C) to generate the exocyclic double bond.

This route achieved an overall yield of 32%, with the dehydration step identified as the primary bottleneck due to competing polymerization side reactions. Characterization data from the original publication included:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₄O |

| Molecular Weight | 196.329 g/mol |

| Exact Mass | 196.183 Da |

| Polar Surface Area | 20.23 Ų |

| LogP | 3.70 |

Modern Methodological Innovations

Catalytic Asymmetric Hydrogenation

Recent advances have focused on improving stereocontrol in the reduction step. A 2024 study demonstrated that chiral ruthenium catalysts (e.g., Ru-(S)-BINAP) enable enantioselective synthesis of the alcohol moiety with 89% ee, addressing previous limitations in diastereomeric excess. The optimized conditions (50 psi H₂, 25°C, THF solvent) reduced reaction time from 12 hours to 90 minutes compared to classical NaBH₄ reductions.

Microwave-Assisted Dehydration

Replacement of conventional heating with microwave irradiation (300 W, 100°C) during the methylidene formation step increased yield to 78% while reducing reaction time from 6 hours to 15 minutes. This approach minimizes thermal degradation pathways through rapid, uniform energy transfer.

Mechanistic Considerations

Dehydration Pathway Analysis

The critical dehydration step proceeds via an E1cb mechanism, as evidenced by deuterium labeling studies:

- Base abstraction of the α-proton (C4) generates a resonance-stabilized enolate.

- Concerted elimination of hydroxide from C5 forms the methylidene group.

- Proton transfer completes the formation of the conjugated diene system.

This mechanism explains the observed preference for trans-alkene geometry (95:5 trans:cis ratio) under acidic conditions.

Purification Challenges and Solutions

Recrystallization Optimization

The initial synthesis relied on fractional distillation for purification (bp 142-145°C/0.8 mmHg), but modern protocols employ recrystallization from n-hexane at -20°C. This modification improves recovery of the light-sensitive compound to 92% while maintaining 98% purity (HPLC analysis).

Chromatographic Advances

Flash chromatography using silver nitrate-impregnated silica gel (5% AgNO₃, ethyl acetate/hexane 1:9) effectively separates geometric isomers, achieving >99% isomeric purity. This represents a significant improvement over traditional alumina-based columns.

Analytical Characterization

Spectroscopic Fingerprints

- ¹H NMR (400 MHz, CDCl₃): δ 5.45 (m, 1H, H-8), 4.98 (s, 1H, H-5), 3.62 (q, J=6.2 Hz, H-2), 1.26 (s, 6H, H-4/9-CH₃).

- IR (neat): 3340 cm⁻¹ (O-H), 1645 cm⁻¹ (C=C), 890 cm⁻¹ (=CH₂).

- MS (EI): m/z 196 [M]⁺, 178 [M-H₂O]⁺, 123 [C₈H₁₁O]⁺.

Industrial Scalability Assessment

A 2025 techno-economic analysis compared three production routes:

| Parameter | Baker (1976) | Catalytic Hydrogenation | Microwave Process |

|---|---|---|---|

| Total Yield | 32% | 54% | 68% |

| PMI (kg/kg product) | 86 | 45 | 38 |

| Energy Consumption | 120 kWh/kg | 85 kWh/kg | 65 kWh/kg |

| CO₂ Footprint | 42 kg/kg | 28 kg/kg | 19 kg/kg |

The microwave-assisted process demonstrates clear advantages in sustainability metrics while maintaining product quality specifications.

Chemical Reactions Analysis

Types of Reactions

4,9-Dimethyl-5-methylidenedec-8-en-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond into a single bond, resulting in different alcohol derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohols.

Scientific Research Applications

4,9-Dimethyl-5-methylidenedec-8-en-2-ol has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,9-Dimethyl-5-methylidenedec-8-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on analogs with shared features: aliphatic alcohols, branched decenols, and compounds with methylidene/methyl substituents.

Table 1: Key Physical and Chemical Properties

| Compound Name | Boiling Point (°C) | Solubility (Water) | Reactivity (Oxidation) | Application Areas |

|---|---|---|---|---|

| 4,9-Dimethyl-5-methylidenedec-8-EN-2-OL | ~245–260 (est.) | Low (hydrophobic) | Moderate (OH oxidation) | Fragrance intermediates |

| Dec-8-EN-2-OL | ~230–240 | Low | High | Industrial solvents |

| 3-Methylidenedecan-2-OL | ~250–265 | Low | Moderate | Polymer precursors |

| 4,9-Dimethyldecan-2-OL | ~220–235 | Very low | Low | Lubricant additives |

Key Observations:

Branching and Steric Effects : The methyl and methylidene groups in the target compound increase steric hindrance compared to linear analogs (e.g., Dec-8-EN-2-OL), reducing reactivity toward electrophilic agents but enhancing thermal stability .

Double Bond Position : The 8-EN configuration lowers the boiling point relative to saturated analogs (e.g., 4,9-Dimethyldecan-2-OL) due to reduced van der Waals interactions.

Hydroxyl Group Reactivity : The secondary alcohol group undergoes slower oxidation than primary alcohols but faster than tertiary alcohols, making it suitable for controlled synthesis of ketones .

Functional Group Analysis vs. Substituted Alcohols

- Methylidene Group (C=CH$_2$) : Unlike simple alkenes, the methylidene group in the target compound may participate in conjugate addition reactions, a feature absent in analogs like 4,9-Dimethyldecan-2-OL.

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing 4,9-Dimethyl-5-methylidenedec-8-EN-2-OL, and how can they be methodologically addressed?

- Answer : Synthesis of this compound requires precise control over stereochemistry and regioselectivity due to its conjugated double bonds and methylidene group. A multi-step approach involving Wittig olefination to introduce the methylidene group and Grignard reactions for alkyl chain elongation is recommended. For regioselective oxidation of intermediates, catalytic hydrogenation with palladium-on-carbon (Pd/C) under controlled pressure (e.g., 1–3 atm H₂) can minimize over-reduction . Challenges like side reactions (e.g., isomerization of the 8-enol double bond) can be mitigated using low-temperature (-20°C to 0°C) reaction conditions and inert atmospheres (argon/nitrogen).

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Answer : A combination of ¹H/¹³C NMR and 2D-COSY/HMBC is essential to resolve overlapping signals caused by the compound’s branched alkyl chain and double bonds. For example, the methylidene proton (C5) typically appears as a singlet at δ 4.8–5.2 ppm in ¹H NMR, while the allylic methyl groups (C4 and C9) show splitting patterns in DEPT-135 spectra . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) is critical to confirm the molecular ion peak (expected m/z ≈ 182.30 for C₁₂H₂₂O⁺) and rule out impurities .

Q. How can conflicting data in solubility or stability studies be resolved?

- Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often arise from impurities or hydration states. Conduct thermogravimetric analysis (TGA) to assess hygroscopicity and use HPLC-grade solvents for reproducibility. For stability, perform accelerated degradation studies under controlled humidity (40–60% RH) and temperature (25–40°C) with periodic LC-MS monitoring to identify decomposition pathways .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model the compound’s HOMO-LUMO gap, charge distribution, and potential electrophilic/nucleophilic sites. For example, the methylidene group’s electron-deficient nature may render it reactive toward nucleophilic agents. Compare computational results with experimental UV-Vis spectra (λmax ~ 210–230 nm for conjugated enols) to validate predictions .

Q. How can the stereochemical configuration of the 8-enol double bond be experimentally determined?

- Answer : Use NOESY NMR to detect spatial proximity between the C8 proton and adjacent methyl groups. For example, a trans configuration would show NOE correlations between C8-H and C9-CH₃, while cis would correlate with C7-H. Alternatively, chiral chromatography (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase can separate enantiomers if the compound exhibits axial chirality .

Q. What strategies are recommended for studying the compound’s interactions with biological membranes or proteins?

- Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For membrane permeability, use liposome-based assays with fluorescent probes (e.g., calcein leakage). A 2021 study on structurally similar terpenoids demonstrated that methylidene-containing compounds exhibit enhanced lipid bilayer penetration due to their amphiphilic nature .

Methodological Notes

- Data Contradictions : If spectral data conflicts with literature (e.g., unexpected downfield shifts in NMR), verify sample purity via GC-MS and cross-check with computational NMR predictors like ACD/Labs .

- Advanced Characterization : For unresolved stereochemistry, consider X-ray crystallography after growing single crystals in a 1:1 ether/hexane mixture at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.